TTAC exhibits antimicrobial activity against various bacteria. Studies have investigated its effectiveness against some gram-positive and gram-negative bacteria strains. The mechanism of action involves TTAC disrupting the bacterial cell membrane, leading to cell death []. Research on TTAC's antibacterial properties is ongoing to explore its potential applications in disinfection and development of novel antimicrobial agents.
Tetradecyltrimethylammonium chloride is a quaternary ammonium compound with the chemical formula C₁₇H₃₈N·Cl. It is characterized by a long hydrophobic tetradecyl chain (14 carbon atoms) attached to a positively charged trimethylammonium group. This structure gives it surfactant properties, making it effective in various applications, particularly in the fields of biochemistry and material science. Tetradecyltrimethylammonium chloride is typically found as a white or off-white powder and is soluble in water, forming micelles at higher concentrations, which can be critical for its functionality in different environments .
Tetradecyltrimethylammonium chloride exhibits notable biological activity that has been studied for its potential toxic effects. Research indicates that it may cause reproductive toxicity in certain organisms, highlighting the importance of understanding its safety profile when used in biological applications . Furthermore, like many quaternary ammonium compounds, it can have antimicrobial properties, making it useful in disinfectants and antiseptics.
The synthesis of tetradecyltrimethylammonium chloride typically involves:
Alternative methods may include the use of different halides (such as iodides) or variations in reaction conditions to optimize yield and purity.
Tetradecyltrimethylammonium chloride has diverse applications across various industries:
Studies on tetradecyltrimethylammonium chloride often focus on its interactions with other compounds:
Several compounds share structural similarities with tetradecyltrimethylammonium chloride. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Hexadecyltrimethylammonium chloride | C₁₈H₃₉N·Cl | Longer alkyl chain (16 carbons) |
Octadecyltrimethylammonium chloride | C₂₀H₄₃N·Cl | Even longer alkyl chain (18 carbons) |
Dodecyltrimethylammonium chloride | C₁₄H₃₁N·Cl | Shorter alkyl chain (12 carbons), less hydrophobic |
Benzalkonium chloride | Variable (C₁₈H₃₇N) | Mixture of alkyl chains; widely used as a disinfectant |
Tetradecyltrimethylammonium chloride is unique due to its specific chain length which balances hydrophobicity and surfactant properties effectively for various applications. Its intermediate chain length allows for effective micelle formation while maintaining sufficient solubility in water compared to longer-chain counterparts.
Tetradecyltrimethylammonium chloride exhibits the molecular formula C₁₇H₃₈ClN, with a molecular weight of 291.95 g/mol. Its structure comprises:
The hydrophobic tetradecyl chain enables interactions with nonpolar substrates, while the charged ammonium group facilitates solubility in polar environments, making it effective in emulsifying, wetting, and antimicrobial roles.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₃₈ClN | |
Molecular Weight | 291.95 g/mol | |
Solubility | Water-soluble; slightly soluble in chloroform, DMSO, methanol | |
Melting Point | ~250°C (decomposition) |
As a single-chain QAC, tetradecyltrimethylammonium chloride differs from multi-chain analogs (e.g., didecyl dimethyl ammonium chloride) in its biocidal efficacy and solubility. It is classified as a fourth-generation QAC, characterized by:
Tetradecyltrimethylammonium chloride is referenced under multiple synonyms, reflecting its structural variations and historical naming conventions.
Synonym | Alternate Designations | CAS Number |
---|---|---|
Tetradecyltrimethylammonium chloride | Trimethyltetradecylammonium chloride | 4574-04-3 |
Myristyltrimethylammonium chloride | N,N,N-Trimethyl-1-tetradecanaminium chloride | 4574-04-3 |
TTAC (Tetradecyltrimethylammonium chloride) | MTAC (Myristyltrimethylammonium chloride) | 4574-04-3 |
N-Tetradecyltrimethylammonium chloride | Trimethyl-n-tetradecylammonium chloride | 4574-04-3 |
Additional identifiers include EINECS 224-958-6 and UNII RMV7NJU3FX.
The synthesis of tetradecyltrimethylammonium chloride relies on the Menshutkin reaction, discovered in 1890 by Russian chemist Nikolai Menshutkin. This reaction involves the alkylation of tertiary amines with alkyl halides to form quaternary ammonium salts. For tetradecyltrimethylammonium chloride, tetradecylamine reacts with methyl chloride to yield the quaternary ammonium cation, which is then paired with chloride.
The development of QACs has progressed through five generations, with tetradecyltrimethylammonium chloride emerging as a key member of the fourth generation (Table 1).
Generation | Key Compounds | Features |
---|---|---|
1 | Benzalkonium chloride (ADBAC) | First-generation QACs; benzyl group limits efficacy in hard water/organic loads |
4 | Didecyl dimethyl ammonium chloride | Linear alkyl chains; superior tolerance to organic matter and hard water |
5 | DDAC + ADBAC mixtures | Broad-spectrum antimicrobial activity; reduced toxicity |
Tetradecyltrimethylammonium chloride’s long-chain structure enhances its ability to disrupt microbial membranes, making it effective against enveloped viruses and bacteria.
This compound is utilized in:
Tetradecyltrimethylammonium chloride occupies a distinct position in QAC taxonomy due to its single-chain structure and linear alkyl group. Unlike benzalkonium chloride (first-generation), which contains aromatic rings, this compound’s hydrophobic chain enhances its stability in high-salt environments and organic-rich substrates.
A comparison with other QACs highlights its advantages:
Compound | Chain Structure | Biocidal Efficacy | Tolerance to Hard Water |
---|---|---|---|
Benzalkonium chloride (ADBAC) | Benzyl + C8-C18 | Moderate | Low |
Didecyl dimethyl ammonium chloride | C10 + C10 | High | High |
Tetradecyltrimethylammonium chloride | C14 | High | High |
Its C14 chain provides a balance between hydrophobicity and solubility, making it suitable for diverse applications.
Irritant